2,3,4-Tri-O-benzyl-L-rhamnopyranose
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Overview
Description
2,3,4-Tri-O-benzyl-L-rhamnopyranose: is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is a derivative of L-rhamnose, a naturally occurring deoxy sugar, and is characterized by the presence of benzyl groups at the 2, 3, and 4 positions of the rhamnopyranose ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-benzyl-L-rhamnopyranose typically involves the selective benzylation of L-rhamnose. The process begins with the protection of the hydroxyl groups at the 2, 3, and 4 positions using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Tri-O-benzyl-L-rhamnopyranose can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde derivatives.
Reduction: The compound can be reduced to remove the benzyl groups, yielding L-rhamnopyranose.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: L-rhamnopyranose.
Substitution: Various substituted rhamnopyranose derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-Tri-O-benzyl-L-rhamnopyranose is widely used in scientific research, particularly in the field of glycobiology. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycan structures and their interactions with proteins.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-benzyl-L-rhamnopyranose is primarily related to its role as a glycosyl donor in glycosylation reactions. The benzyl groups protect the hydroxyl groups, allowing for selective reactions at other positions on the sugar molecule. This selective reactivity is crucial for the synthesis of complex glycoconjugates and oligosaccharides. The molecular targets and pathways involved include glycosyltransferases and other enzymes that facilitate the transfer of sugar moieties to acceptor molecules .
Comparison with Similar Compounds
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 2,3,4-Tri-O-benzyl-D-mannopyranose
- 2,3,4-Tri-O-benzyl-D-galactopyranose
Comparison: 2,3,4-Tri-O-benzyl-L-rhamnopyranose is unique due to its specific configuration and the presence of benzyl groups at the 2, 3, and 4 positions. This configuration imparts distinct reactivity and selectivity in glycosylation reactions compared to other benzylated sugars. For instance, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose has an additional benzyl group at the 6 position, which can affect its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
(3R,4R,5S,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24-,25+,26+,27?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAQXZMHYZXWBZ-XXPOFYIKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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